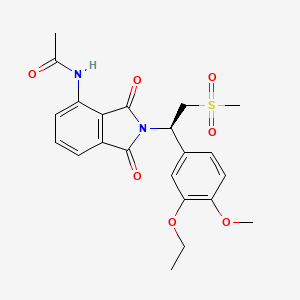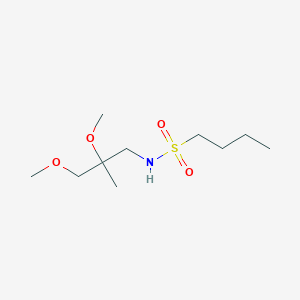![molecular formula C15H14O5S B2467174 Ácido 2-[(2,5-dimetilbencenosulfonil)oxi]benzoico CAS No. 722466-27-5](/img/structure/B2467174.png)
Ácido 2-[(2,5-dimetilbencenosulfonil)oxi]benzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid is an organic compound with the molecular formula C15H14O5S and a molecular weight of 306.33 g/mol. This compound is characterized by the presence of a benzoic acid moiety substituted with a 2,5-dimethylbenzenesulfonyl group, making it a sulfonate ester derivative of benzoic acid.
Aplicaciones Científicas De Investigación
2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and sulfonamides, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the role of sulfonate esters in enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Métodos De Preparación
The synthesis of 2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be replaced by nucleophiles such as amines or alcohols under basic conditions, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of aqueous acid or base, the sulfonyl ester bond can be cleaved, yielding 2-hydroxybenzoic acid and 2,5-dimethylbenzenesulfonic acid.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives, depending on the reagents and conditions used.
Common reagents for these reactions include sodium hydroxide, hydrochloric acid, hydrogen peroxide, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents employed.
Mecanismo De Acción
The mechanism of action of 2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid involves its ability to act as a sulfonate ester, which can modify proteins and enzymes by forming covalent bonds with nucleophilic residues such as serine, threonine, or cysteine. This modification can inhibit enzyme activity or alter protein function, making it useful in biochemical studies and drug development .
Comparación Con Compuestos Similares
2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid can be compared with other sulfonate esters and benzoic acid derivatives:
2-[(4-Methylbenzenesulfonyl)oxy]benzoic acid: Similar structure but with a single methyl group on the benzene ring, leading to different reactivity and solubility properties.
2-[(2,4-Dimethylbenzenesulfonyl)oxy]benzoic acid: Similar structure with methyl groups at different positions, affecting its steric and electronic properties.
2-[(2,5-Dimethylbenzenesulfonyl)oxy]acetophenone: Contains an acetophenone moiety instead of a benzoic acid moiety, leading to different chemical reactivity and applications.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenyl)sulfonyloxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5S/c1-10-7-8-11(2)14(9-10)21(18,19)20-13-6-4-3-5-12(13)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCZRRCHKZJLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B2467091.png)
![N-(2-ethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2467093.png)
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2467094.png)
![ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2467099.png)

![Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester](/img/structure/B2467102.png)
![N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide](/img/structure/B2467104.png)



![1-allyl-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2467109.png)

![3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2467111.png)

